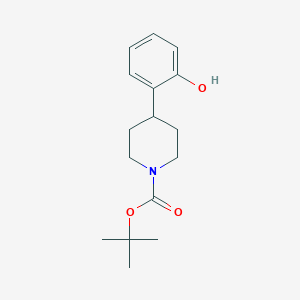
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C18H27NO3 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenyl ring via an amine group. The phenyl ring has a hydroxyl group attached to it .Chemical Reactions Analysis
This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 305.41 .Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Drug Development
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of crizotinib, an important drug in cancer treatment, through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016). Additionally, it serves as a key intermediate in the synthesis of Vandetanib, another significant anticancer drug (Wang et al., 2015).
Structural Studies and Molecular Design
X-ray crystallography studies of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provide valuable insights into molecular structures that are beneficial for the design of new drugs (Didierjean et al., 2004). This kind of structural analysis aids in understanding molecular interactions and stability, which is crucial in drug development.
Role in Synthesis of Anticancer and Other Medicinal Agents
Compounds such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, derived from this compound, are important intermediates in the synthesis of small molecule anticancer drugs (Zhang et al., 2018). The optimization of these synthetic methods is a key area of research for developing effective anticancer therapies.
Antibacterial and Anthelmintic Activity Studies
Derivatives of this compound have been evaluated for their antibacterial and anthelmintic activities. These studies provide insights into the potential use of these compounds in treating infections and parasitic diseases (Sanjeevarayappa et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is primarily used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By marking specific proteins for degradation, this compound can influence various cellular processes depending on the function of the target protein .
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific role and function of the degraded protein .
Propiedades
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-12(9-11-17)13-6-4-5-7-14(13)18/h4-7,12,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRGNSRGOUNZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)
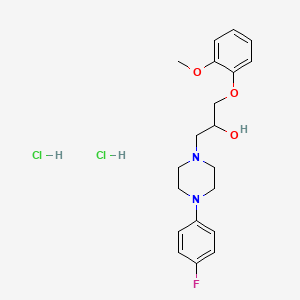
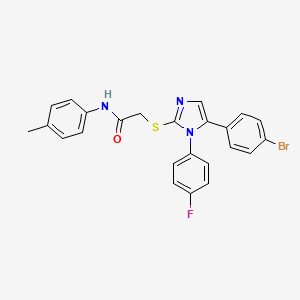
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2474202.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)
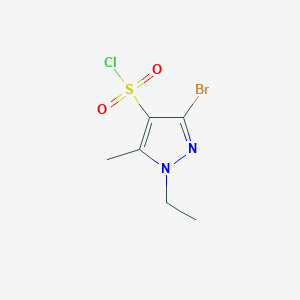
![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)
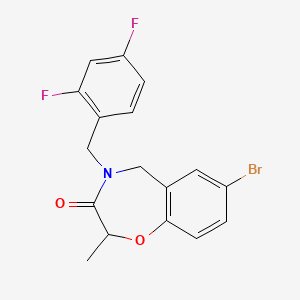
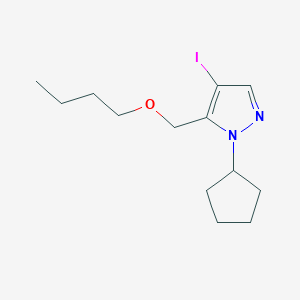
![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)
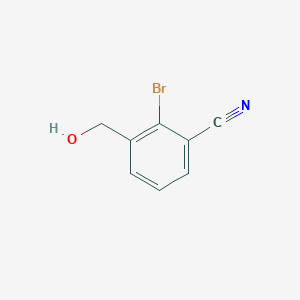

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2474217.png)